

# Measuring INDY Gene Expression: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *INDY*

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the expression levels of the I'm not dead yet (**INDY**) gene, a key regulator of metabolism and longevity. Understanding **INDY** expression is crucial for research into aging, metabolic disorders, and the development of novel therapeutics.

## Introduction

The **Indy** gene (fly homolog) and its mammalian counterpart, SLC13A5, encode a plasma membrane transporter for Krebs cycle intermediates, primarily citrate.[1] Reduced **INDY** expression has been shown to extend lifespan in model organisms like *Drosophila melanogaster* and is associated with metabolic changes similar to those observed under caloric restriction, including increased insulin sensitivity and reduced lipid storage.[1][2][3][4] Accurate and reliable measurement of **INDY** gene expression is therefore a critical aspect of research in these fields.

This document outlines three primary methods for quantifying **INDY** mRNA levels: quantitative Polymerase Chain Reaction (qPCR), Northern blotting, and in situ hybridization. Each section includes a detailed protocol and guidance on data interpretation.

## Quantitative Data Summary

The following tables summarize quantitative data on **INDY** gene expression from various studies, providing a reference for expected changes under different experimental conditions.

Table 1: Effect of Caloric Restriction on **Indy** mRNA Expression in *Drosophila melanogaster*

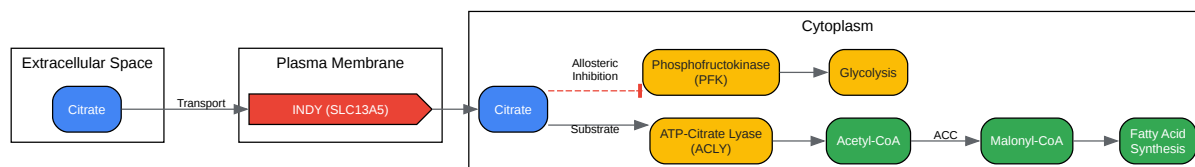
Condition	Genotype	Change in Indy mRNA Expression	Reference
Caloric Restriction (CR) vs. High-Calorie Diet	Wild-type	≥20% decrease	[2]
Normal-Calorie vs. High-Calorie Diet	Wild-type	~19% decrease	[2]
Low-Calorie vs. Normal-Calorie Diet	Wild-type	Additional ~9% decrease	[2]
Normal-Calorie vs. High-Calorie Diet	Indy heterozygous mutant	20% decrease	[2]

Table 2: Effect of Genetic Background on **Indy** mRNA Expression in *Drosophila melanogaster*

Indy Allele	Expression Level Compared to Wild-Type	Reference
Indy206 (homozygous)	>90% decrease	[5][6]
Indy302 (homozygous)	No significant change (85% to 110%)	[5][6]

## Signaling Pathway

The **INDY** protein plays a crucial role in transporting citrate from the extracellular space into the cytoplasm. This process has significant downstream effects on cellular metabolism, including glycolysis, fatty acid synthesis, and energy production.



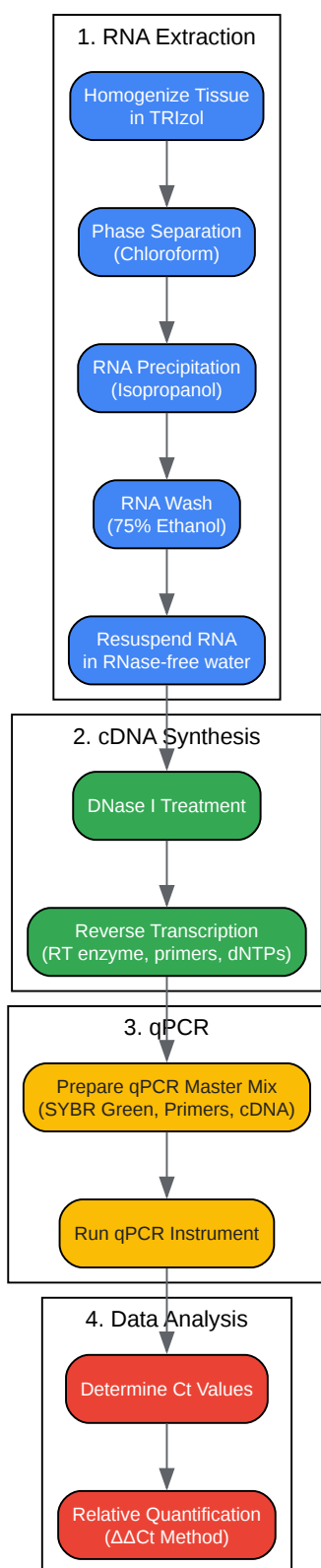
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**INDY**-mediated citrate transport and its metabolic consequences.

## Experimental Protocols

### Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a highly sensitive and widely used method for quantifying gene expression. This protocol is designed for measuring **INDY** mRNA levels in *Drosophila melanogaster*.



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Workflow for measuring **INDY** gene expression by qPCR.

**Materials:**

- TRIzol reagent or other RNA extraction kit
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- DNase I
- Reverse transcriptase kit with random hexamers or oligo(dT) primers
- SYBR Green qPCR master mix
- Forward and reverse primers for *Drosophila* **Indy** and a reference gene (e.g., Rp49)
- qPCR instrument

**Procedure:**

- RNA Extraction:
  - Homogenize 10-20 adult flies or specific tissues in 1 mL of TRIzol reagent.
  - Incubate for 5 minutes at room temperature.
  - Add 200  $\mu$ L of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
  - Centrifuge at 12,000 x g for 15 minutes at 4°C.
  - Transfer the upper aqueous phase to a new tube.
  - Precipitate the RNA by adding 500  $\mu$ L of isopropanol and incubate for 10 minutes at room temperature.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
- Quantify RNA concentration and assess purity using a spectrophotometer.
- cDNA Synthesis:
  - Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.
  - Synthesize cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
- qPCR:
  - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
  - A recommended starting template amount is 10-100 ng of cDNA per reaction.
  - Set up the qPCR instrument with the following cycling conditions (may require optimization):
    - Initial denaturation: 95°C for 10 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute
    - Melt curve analysis to verify product specificity.
- Data Analysis:

- Determine the cycle threshold (Ct) values for both the **Indy** gene and the reference gene.
- Calculate the relative expression of **Indy** using the  $\Delta\Delta C_t$  method.

#### Primer Design:

- Primers for Drosophila genes can be designed using online tools such as FlyPrimerBank. It is recommended to design primers that span an exon-exon junction to avoid amplification of genomic DNA.

## Northern Blotting

Northern blotting is a classic technique to detect and quantify specific RNA molecules in a sample.

#### Materials:

- Total RNA
- Formaldehyde
- MOPS buffer
- Agarose
- RNA loading buffer
- Nylon membrane
- SSC buffer
- UV crosslinker
- Hybridization buffer
- Labeled probe specific for **INDY** mRNA
- Phosphorimager or X-ray film

**Procedure:**

- RNA Gel Electrophoresis:
  - Prepare a 1% agarose gel with formaldehyde in 1x MOPS buffer.
  - Denature 10-20 µg of total RNA by heating at 65°C for 15 minutes in RNA loading buffer containing formaldehyde.
  - Separate the RNA by electrophoresis.
- Transfer to Membrane:
  - Transfer the separated RNA from the gel to a positively charged nylon membrane overnight using capillary action with 20x SSC buffer.
- RNA Fixation:
  - Fix the RNA to the membrane by UV crosslinking.
- Hybridization:
  - Pre-hybridize the membrane in hybridization buffer at 42-68°C for at least 30 minutes.
  - Add the labeled **INDY**-specific probe to the hybridization buffer and incubate overnight at the same temperature.
- Washing and Detection:
  - Wash the membrane with low and high stringency SSC buffers to remove unbound probe.
  - Detect the signal using a phosphorimager or by exposing the membrane to X-ray film.
- Data Analysis:
  - Quantify the band intensity using densitometry software. Normalize the **INDY** signal to a loading control (e.g., a housekeeping gene or ribosomal RNA).



## In Situ Hybridization

In situ hybridization allows for the visualization of gene expression within the context of intact tissues, providing spatial information about where **INDY** is transcribed.

Materials:

- Drosophila embryos or dissected tissues
- Formaldehyde
- Methanol
- Heptane
- Proteinase K
- Hybridization buffer
- Digoxigenin (DIG)-labeled anti-sense RNA probe for **INDY**
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP developing solution

Procedure:

- Tissue Preparation:
  - Collect and dechorionate Drosophila embryos.
  - Fix the embryos in a 1:1 mixture of 4% formaldehyde in PBS and heptane.
  - Devitellinize the embryos by vigorous shaking in a 1:1 mixture of methanol and heptane.
  - Store the fixed embryos in methanol at -20°C.
  - For dissected tissues, fix in 4% formaldehyde in PBS.

- Hybridization:
  - Rehydrate the tissues through a series of methanol/PBT (PBS with 0.1% Tween-20) washes.
  - Permeabilize the tissue with Proteinase K.
  - Post-fix with 4% formaldehyde in PBT.
  - Pre-hybridize in hybridization buffer at 55-65°C for 1 hour.
  - Hybridize overnight with the DIG-labeled **INDY** probe at the same temperature.
- Washing and Antibody Incubation:
  - Wash the tissues extensively with hybridization buffer and PBT to remove the unbound probe.
  - Block with a solution containing normal goat serum.
  - Incubate with an anti-DIG-AP antibody overnight at 4°C.
- Detection:
  - Wash to remove the unbound antibody.
  - Develop the color reaction using NBT/BCIP solution in the dark.
- Imaging:
  - Mount the stained tissues on a slide and image using a microscope.

## Conclusion

The methods described in these application notes provide a comprehensive toolkit for the accurate and reliable measurement of **INDY** gene expression. The choice of method will depend on the specific research question, with qPCR being ideal for high-throughput quantitative analysis, Northern blotting providing information on transcript size and abundance,

and in situ hybridization revealing the spatial pattern of expression. Careful experimental design and execution are critical for obtaining high-quality, reproducible data in the study of this important metabolic and longevity-associated gene.

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